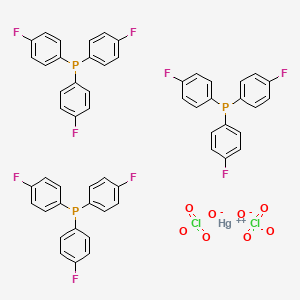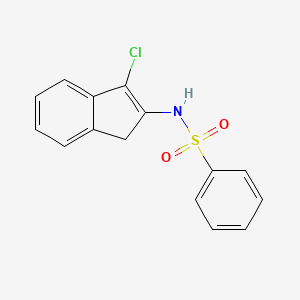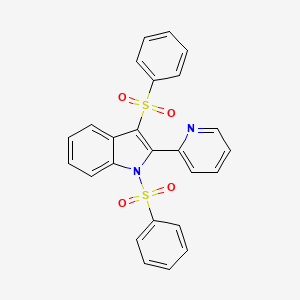![molecular formula C19H18N2O2 B14397686 N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide CAS No. 88349-80-8](/img/structure/B14397686.png)
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a propanamide backbone, with a quinolin-8-yloxy substituent. Its intricate molecular architecture allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide typically involves the reaction of benzylamine with 2-[(quinolin-8-yl)oxy]propanoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the amide group can produce primary amines.
Applications De Recherche Scientifique
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Its unique properties can be harnessed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide exerts its effects involves interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of neuronal sodium channels and NMDA receptors . The compound’s structure allows it to bind to these targets, altering their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar benzyl and propanamide backbone but differs in the substituent attached to the propanamide group.
N-Phenyl-2-(quinolin-8-yl)oxyacetamide: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide stands out due to its unique combination of a benzyl group and a quinolin-8-yloxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88349-80-8 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-benzyl-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-7-3-2-4-8-15)23-17-11-5-9-16-10-6-12-20-18(16)17/h2-12,14H,13H2,1H3,(H,21,22) |
Clé InChI |
UEAQAMOIORXGCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
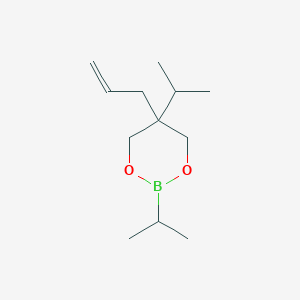
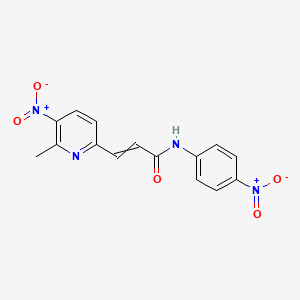
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

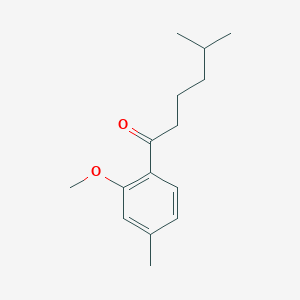
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)
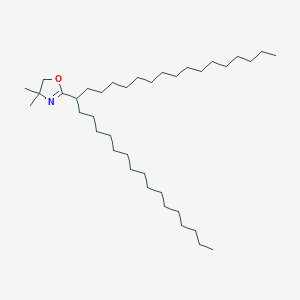

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
